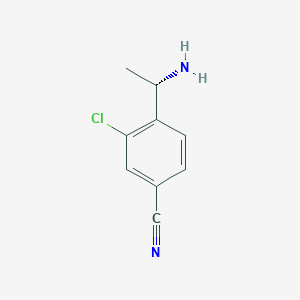
4-(Azetidin-3-yl)aniline dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azetidin-3-yl)aniline dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2. It is a derivative of aniline, where the aniline ring is substituted with an azetidine group at the para position. This compound is often used in various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-3-yl)aniline dihydrochloride typically involves the reaction of aniline with azetidine under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction followed by a reduction step to introduce the azetidine group. The reaction conditions often require the use of catalysts such as aluminum chloride and reducing agents like lithium aluminum hydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(Azetidin-3-yl)aniline dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aniline derivatives, azetidine derivatives, and quinone derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-(Azetidin-3-yl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Azetidin-3-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Azetidin-3-yl)aniline
- 4-(Azetidin-3-yl)aniline hydrochloride
- 4-(Azetidin-3-yl)aniline sulfate
Uniqueness
4-(Azetidin-3-yl)aniline dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to other similar compounds. This makes it particularly useful in various research and industrial applications .
Propiedades
Fórmula molecular |
C9H14Cl2N2 |
|---|---|
Peso molecular |
221.12 g/mol |
Nombre IUPAC |
4-(azetidin-3-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-7(2-4-9)8-5-11-6-8;;/h1-4,8,11H,5-6,10H2;2*1H |
Clave InChI |
SPGLWJZSBKKUJC-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC=C(C=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)

![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)





![7-Amino-5-bromopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B12975911.png)


![2,5,6-Trimethyl-7-(2,4,6-tribromophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B12975933.png)


